Hippuryl-Arg

Catalog No.
S750327
CAS No.
744-46-7
M.F
C15H21N5O4
M. Wt
335.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hippuryl-Arg

CAS Number

744-46-7

Product Name

Hippuryl-Arg

IUPAC Name

2-[(2-benzamidoacetyl)amino]-5-(diaminomethylideneamino)pentanoic acid

Molecular Formula

C15H21N5O4

Molecular Weight

335.36 g/mol

InChI

InChI=1S/C15H21N5O4/c16-15(17)18-8-4-7-11(14(23)24)20-12(21)9-19-13(22)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,19,22)(H,20,21)(H,23,24)(H4,16,17,18)

InChI Key

GFLCPYUSPYXNBV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O

Synonyms

benzoylglycyl-L-arginine, Bz-Gly-Arg, hippuryl-L-arginine

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O

Substrate for Enzyme Activity Studies

One of the primary applications of H-L-Arg lies in its use as a substrate for studying the activity of specific enzymes, particularly those belonging to the class of trypsin-like serine proteases. These enzymes cleave peptide bonds within proteins, and H-L-Arg serves as a model substrate that allows researchers to assess enzyme activity and specificity. The cleavage of H-L-Arg by a serine protease releases L-arginine and hippuric acid, which can be readily monitored using various methods like spectrophotometry or high-performance liquid chromatography (HPLC) []. This information helps researchers understand the enzyme's function, potential inhibitors, and potential therapeutic applications.

Enzyme Engineering and Immobilization

H-L-Arg also plays a role in enzyme engineering and immobilization research. In enzyme engineering, researchers aim to modify enzymes to improve their properties, such as activity, stability, or selectivity. H-L-Arg can be used to screen enzyme libraries and identify variants with desired functionalities []. Additionally, H-L-Arg is used in studies involving enzyme immobilization, where enzymes are attached to a solid support. This process can enhance enzyme stability and facilitate their reuse in various applications [].

Other Research Applications

Beyond the aforementioned applications, H-L-Arg finds use in diverse areas of scientific research. Some examples include:

  • Studying protein-protein interactions: H-L-Arg can be employed to investigate interactions between proteins by utilizing techniques like surface plasmon resonance [].
  • Diagnostic assays: The cleavage of H-L-Arg by specific enzymes can be utilized in the development of diagnostic assays for various diseases associated with altered enzyme activity.

Hippuryl-Arg, also known as Hippuryl-L-arginine, is a synthetic dipeptide that consists of hippuric acid and the amino acid L-arginine. Its chemical formula is C15H21N5O4C_{15}H_{21}N_{5}O_{4} with a molecular weight of approximately 335.36 g/mol. This compound is primarily used as a substrate in biochemical assays, particularly for studying enzyme activity related to carboxypeptidases and aminopeptidases. The structure of Hippuryl-Arg features a hippuric acid moiety linked to the L-arginine residue, which plays a crucial role in its biochemical interactions and enzymatic specificity .

, primarily involving enzymatic hydrolysis. As a substrate for carboxypeptidase B and aminopeptidases, it undergoes cleavage at the C-terminal end, releasing L-arginine and hippuric acid. The reaction can be represented as follows:

Hippuryl Arg+H2OEnzymeL Arginine+Hippuric Acid\text{Hippuryl Arg}+\text{H}_2\text{O}\xrightarrow{\text{Enzyme}}\text{L Arginine}+\text{Hippuric Acid}

This reaction is significant in understanding the activity of exopeptidases, which are enzymes that remove amino acids from the ends of peptide chains .

Hippuryl-Arg exhibits notable biological activity as a substrate for various enzymes involved in peptide metabolism. It is particularly useful in studying the kinetics and mechanisms of carboxypeptidases and aminopeptidases. The hydrolysis of Hippuryl-Arg by these enzymes can be monitored using fluorescence detection methods, making it a valuable tool in biochemical research . Additionally, its interaction with different enzymes can provide insights into substrate specificity and enzyme efficiency.

The synthesis of Hippuryl-Arg typically involves the coupling of hippuric acid with L-arginine through peptide bond formation. This can be achieved using standard peptide synthesis techniques such as:

  • Solid-phase peptide synthesis: This method allows for the stepwise assembly of peptides on a solid support, facilitating purification at each stage.
  • Solution-phase synthesis: Involves the direct reaction of hippuric acid and L-arginine in solution, often requiring activation of the carboxylic acid group to enhance reactivity.

Both methods may utilize coupling agents like dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) to promote efficient bond formation .

Hippuryl-Arg has several applications in biochemistry and molecular biology:

  • Enzymatic assays: It serves as a substrate for carboxypeptidase B and aminopeptidases, allowing researchers to study enzyme kinetics and mechanisms.
  • Fluorescence detection: The hydrolysis of Hippuryl-Arg can be monitored using fluorescence spectroscopy, making it useful for real-time analysis of enzymatic activity.
  • Biochemical research: It aids in understanding peptide metabolism and the role of specific enzymes in physiological processes .

Studies involving Hippuryl-Arg focus on its interactions with various enzymes. Research has demonstrated that different carboxypeptidases exhibit varying levels of activity towards Hippuryl-Arg, highlighting its utility in assessing enzyme specificity and efficiency. For instance, studies have shown that exopeptidases from different sources (e.g., Trogoderma granarium) can effectively hydrolyze Hippuryl-Arg, providing insights into their catalytic mechanisms .

Hippuryl-Arg shares structural similarities with other dipeptides and substrates used in enzymatic studies. Below is a comparison with similar compounds:

CompoundStructureUnique Features
Hippuryl-L-phenylalanineC21H25N5O4Contains phenylalanine; used for studying aromatic amino acid metabolism .
Hippuryl-GlycineC13H17N3O3Simpler structure; used for basic enzyme kinetics studies .
Hippuryl-L-leucineC16H23N5O4Contains leucine; relevant in studying branched-chain amino acid metabolism .

Hippuryl-Arg is unique due to its specific interaction with carboxypeptidase B and its ability to provide insights into arginine metabolism, distinguishing it from other similar compounds that may interact differently with enzymes or serve different biological roles.

Molecular Formula and Structural Composition

Hippuryl-arginine represents a synthetic dipeptide compound with the molecular formula C₁₅H₂₁N₅O₄ and a molecular weight of 335.36 grams per mole [1] [2]. The compound is systematically designated as 2-[(2-benzamidoacetyl)amino]-5-(diaminomethylideneamino)pentanoic acid according to International Union of Pure and Applied Chemistry nomenclature [3]. This dipeptide substrate exhibits a unique structural architecture consisting of a hippuric acid moiety covalently linked to an L-arginine residue through a peptide bond [2] [4].

The compound is registered under Chemical Abstracts Service number 744-46-7 and possesses an exact mass of 335.159 grams per mole [5]. The structural composition includes five nitrogen atoms, four oxygen atoms, fifteen carbon atoms, and twenty-one hydrogen atoms, arranged in a linear peptide configuration [1] [2]. The polar surface area of the molecule measures 157.40 square angstroms, indicating significant hydrophilic character [5].

Hippuric Acid Moiety (Benzoylglycine)

The hippuric acid component of hippuryl-arginine functions as the N-terminal portion of the dipeptide structure [6] [7]. Hippuric acid, chemically known as N-benzoylglycine, exhibits the molecular formula C₉H₉NO₃ and serves as an acyl glycine derivative formed through the conjugation of benzoic acid and glycine [7] [8]. This moiety crystallizes in an orthorhombic space group with unit cell dimensions of a = 10.586 angstroms, b = 9.123 angstroms, and c = 8.880 angstroms [6].

The hippuric acid structure consists of three distinct planar regions defined by the phenyl group, the amide linkage, and the carboxylic acid functionality [6]. These planes exhibit angular relationships characterized by torsional twisting, which influences the overall molecular conformation [6]. The benzoyl group within the hippuric acid moiety contributes significant ultraviolet absorption properties due to its aromatic conjugation system [3] [9].

The crystal structure of hippuric acid demonstrates extensive intermolecular hydrogen bonding networks, including oxygen-hydrogen-oxygen interactions measuring 2.68 angstroms and nitrogen-hydrogen-oxygen bonds of 3.02 angstroms [6]. These structural features contribute to the stability and recognition properties of the hippuric acid component within the dipeptide framework [6].

Arginine Residue Configuration

The arginine component of hippuryl-arginine exists in the L-configuration and contributes the C-terminal portion of the dipeptide structure [2] [10]. L-arginine possesses the systematic name 2-amino-5-guanidino-pentanoic acid and is characterized by its distinctive guanidinium functional group [10]. This basic amino acid residue exhibits a side chain containing three methylene groups terminating in the guanidinium moiety [10].

The guanidinium group represents the most distinctive structural feature of the arginine residue, consisting of a carbon atom doubly bonded to nitrogen atoms in a planar configuration [10]. This group maintains a strongly basic character with a dissociation constant value of approximately 12.5, ensuring complete protonation under physiological conditions [10]. The planar geometry of the guanidinium group facilitates extensive hydrogen bonding and ionic interactions [11] [10].

The arginine side chain adopts an extended conformation that promotes interactions with negatively charged species through its guanidinium terminus [11]. This configuration enables specific recognition by carboxypeptidase enzymes, which cleave peptide bonds adjacent to basic amino acid residues [12] [13]. The crystal structure analysis reveals that arginine residues maintain their basic character even when incorporated into hydrophobic environments [10].

Peptide Bond Characteristics

The peptide bond connecting the hippuric acid moiety to the arginine residue exhibits typical amide bond characteristics with significant structural implications [14]. This covalent linkage forms through a dehydration reaction between the carboxyl group of hippuric acid and the amino group of L-arginine [14]. The resulting peptide bond displays planar geometry due to resonance stabilization involving electron delocalization between the carbonyl carbon and the amide nitrogen [14].

The peptide bond length measures approximately 1.33 angstroms, intermediate between typical single and double bond lengths due to partial double bond character [14]. This resonance stabilization restricts rotation around the carbon-nitrogen bond, creating a rigid planar structure that influences the overall molecular conformation [14]. The trans configuration predominates in this peptide bond, with the alpha carbons of both amino acid components positioned on opposite sides of the amide plane [14].

Spectroscopic analysis reveals characteristic amide absorption bands in the infrared spectrum, with the amide I band appearing at approximately 1650 wavenumbers and the amide II band at 1550 wavenumbers [15] [16]. These spectroscopic signatures provide definitive identification of the peptide bond presence and integrity within the molecular structure [15].

Physical Properties

PropertyValueReference
Molecular FormulaC₁₅H₂₁N₅O₄ [1]
Molecular Weight335.36 g/mol [1]
Exact Mass335.159 g/mol [5]
CAS Number744-46-7 [1]
Density1.38 g/cm³ [5]
Polar Surface Area157.40 Ų [5]
LogP1.22 [5]
Refractive Index1.623 [5]
AppearancePowder [1]
Purity≥98% (TLC) [1]

Solubility Profile in Aqueous and Organic Solvents

Hippuryl-arginine demonstrates favorable solubility characteristics in aqueous media, with water solubility reaching 50 milligrams per milliliter at ambient temperature [1]. The resulting aqueous solutions appear clear and range from colorless to faintly yellow [1]. This high water solubility stems primarily from the ionic character of the arginine residue and the polar nature of the amide functionalities [10].

The compound exhibits solubility in dimethyl sulfoxide, a common organic solvent used for peptide dissolution . This solubility in both aqueous and organic systems provides versatility for various experimental applications and analytical procedures . The amphiphilic nature of the molecule, containing both hydrophilic arginine and relatively hydrophobic hippuric acid components, contributes to its broad solubility profile .

Solubility studies of related arginine-containing compounds indicate temperature-dependent behavior, with increased dissolution at elevated temperatures [19]. The logarithmic solubility relationship for L-arginine follows the equation log S = 0.9770 + 0.01345t, where t represents temperature in degrees Celsius [19]. Similar temperature dependencies likely apply to hippuryl-arginine due to the presence of the arginine residue [19].

Spectroscopic Characteristics

Ultraviolet-visible spectroscopy of hippuryl-arginine reveals characteristic absorption at 254 nanometers, attributable to the benzoyl chromophore within the hippuric acid moiety [9] [12]. This absorption feature enables spectrophotometric detection and quantification of the compound in enzymatic assays [12] [23]. The aromatic conjugation system of the benzoyl group provides the primary source of ultraviolet absorption [9].

Proton nuclear magnetic resonance spectroscopy displays distinctive resonance patterns corresponding to different molecular regions [24]. Aromatic protons from the benzoyl group appear in the 7.4 to 7.8 parts per million range, while the alpha hydrogen of the arginine residue resonates at approximately 4.5 parts per million [24]. The glycine methylene protons within the hippuric acid component exhibit characteristic chemical shifts reflecting their proximity to the aromatic and carbonyl functionalities [24].

Carbon-13 nuclear magnetic resonance spectroscopy reveals carbonyl carbon resonances between 170 and 175 parts per million, while aromatic carbons appear in the 128 to 135 parts per million region [8] [25]. Mass spectrometry produces a molecular ion peak at mass-to-charge ratio 335 corresponding to the protonated molecular ion, with a characteristic fragment at mass-to-charge ratio 105 representing the hippuric acid moiety [8] [25].

Spectroscopic TechniqueKey FeaturesStructural Information
UV-Vis254 nm absorptionBenzoyl chromophore
¹H NMR7.4-7.8 ppm (aromatic), 4.5 ppm (Cα-H)Aromatic and aliphatic protons
¹³C NMR170-175 ppm (C=O), 128-135 ppm (aromatic)Carbonyl and aromatic carbons
Mass Spectrometrym/z 335 [M+H]⁺, 105 (fragment)Molecular ion and fragmentation
IR Spectroscopy1650 cm⁻¹ (amide I), 1550 cm⁻¹ (amide II)Amide bond characteristics

Chemical Reactivity

Hydrolytic Susceptibility

Hippuryl-arginine demonstrates significant susceptibility to hydrolytic cleavage, particularly under enzymatic conditions [26] [27] [12]. The peptide bond represents the primary site of hydrolytic attack, with water molecules facilitating bond scission through nucleophilic addition mechanisms [26] [27]. This hydrolytic process involves the addition of water across the amide bond, regenerating the constituent hippuric acid and L-arginine components [12] [23].

Carboxypeptidase B specifically catalyzes the hydrolysis of hippuryl-arginine by recognizing the C-terminal arginine residue [12] [13] [28]. The enzymatic reaction proceeds with measurable kinetics, exhibiting a Michaelis constant of 30 micromolar and a turnover number of 72 per second [28]. The catalytic efficiency, expressed as the ratio of turnover number to Michaelis constant, reaches 2.4 × 10⁵ per molar per second [28].

The hydrolysis reaction can be represented as: Hippuryl-L-arginine + H₂O → Hippuric acid + L-arginine [23]. This enzymatic cleavage serves as the basis for spectrophotometric assays monitoring carboxypeptidase activity through the formation of hippuric acid, which absorbs strongly at 254 nanometers [12] [23]. One unit of carboxypeptidase B activity is defined as the hydrolysis of one micromole of hippuryl-L-arginine per minute at 25 degrees Celsius and pH 7.65 [12] [13].

Non-enzymatic hydrolysis occurs under acidic or basic conditions, with strong acids promoting protonation of the amide nitrogen and facilitating nucleophilic attack by water molecules [26]. The rate of non-enzymatic hydrolysis increases substantially at extreme pH values, while remaining relatively slow under neutral conditions [26]. Temperature elevation accelerates both enzymatic and non-enzymatic hydrolysis processes [26].

Functional Group Interactions

The functional groups within hippuryl-arginine participate in diverse intermolecular and intramolecular interactions that influence its chemical behavior [10] [14] [29]. The guanidinium group of the arginine residue engages in strong electrostatic interactions with negatively charged species, including phosphate groups in biological membranes [11]. These interactions contribute to the compound's recognition by specific enzymes and binding proteins [11].

The aromatic benzoyl group participates in π-π stacking interactions and hydrophobic associations with other aromatic systems [6]. These interactions influence the molecular aggregation behavior and solubility characteristics in mixed solvent systems [6]. The planar geometry of the benzoyl group facilitates these aromatic interactions while contributing to the overall rigidity of the molecular structure [6].

Hydrogen bonding represents a crucial interaction mode for multiple functional groups within the molecule [6] [10]. The amide functionalities serve as both hydrogen bond donors and acceptors, enabling extensive intermolecular networking in crystalline states [6]. The carboxyl terminus participates in ionic interactions and hydrogen bonding, particularly under conditions where the group exists in its non-ionized form [10].

XLogP3

-0.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

5

Exact Mass

335.15935417 g/mol

Monoisotopic Mass

335.15935417 g/mol

Heavy Atom Count

24

Sequence

GR

Other CAS

744-46-7

Dates

Modify: 2023-08-15

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